6-(4-Bromo-3-methylphenoxy)hexan-1-amine
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Overview
Description
6-(4-Bromo-3-methylphenoxy)hexan-1-amine is an organic compound that features a brominated phenoxy group attached to a hexylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromo-3-methylphenoxy)hexan-1-amine typically involves the reaction of 4-bromo-3-methylphenol with hexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
6-(4-Bromo-3-methylphenoxy)hexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the brominated phenoxy group to other functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxy oxides, while substitution reactions can produce a variety of substituted phenoxy compounds.
Scientific Research Applications
6-(4-Bromo-3-methylphenoxy)hexan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(4-Bromo-3-methylphenoxy)hexan-1-amine involves its interaction with specific molecular targets. The brominated phenoxy group can bind to active sites on enzymes or receptors, modulating their activity. The hexylamine chain may facilitate the compound’s entry into cells, allowing it to exert its effects on intracellular targets.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-methylphenol: A related compound with a similar brominated phenoxy group.
6-(4-Bromo-3-methylphenoxy)nicotinic acid: Another compound featuring the brominated phenoxy group but with a different functional group.
Uniqueness
6-(4-Bromo-3-methylphenoxy)hexan-1-amine is unique due to its specific combination of a brominated phenoxy group and a hexylamine chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
6-(4-bromo-3-methylphenoxy)hexan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO/c1-11-10-12(6-7-13(11)14)16-9-5-3-2-4-8-15/h6-7,10H,2-5,8-9,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCOZPTZPFUTTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCCCCN)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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